

Validating GSK840 as a Potent and Selective RIPK3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK840

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK840**, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), with other known RIPK3 inhibitors. The information presented is supported by experimental data to aid in the validation and application of **GSK840** in necroptosis research.

Introduction to RIPK3 and Necroptosis

Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrosis or inflammatory cell death.^[1] Necroptosis is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer.^[2] The signaling cascade is initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of a protein complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.^{[3][4]} Within the necrosome, RIPK3 becomes activated and phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to cell lysis.^{[4][5]}

GSK840: A Potent and Selective RIPK3 Inhibitor

GSK840 has been identified as a highly potent and selective small molecule inhibitor of RIPK3. It binds to the kinase domain of RIPK3, effectively blocking its catalytic activity and subsequent downstream signaling events that lead to necroptosis.^{[1][6]}

Comparative Analysis of RIPK3 Inhibitors

The following tables summarize the in vitro potency and cellular activity of **GSK840** in comparison to other well-characterized RIPK3 inhibitors, GSK872 and Zsharp-99.

Table 1: In Vitro Potency of RIPK3 Inhibitors

Compound	Target	Assay Type	IC50 / Kd (nM)	Reference
GSK840	Human RIPK3	Kinase Activity (ADP-Glo)	0.3	[1]
Human RIPK3	Binding (Fluorescence Polarization)	0.9	[1]	
GSK872	Human RIPK3	Kinase Activity (ADP-Glo)	1.3	[7]
Human RIPK3	Binding (Fluorescence Polarization)	1.8	[7]	
Zsharp-99	Human RIPK3	Binding	1.35 (Kd)	[8]
Human RIPK3	Kinase Activity	Higher than GSK872	[8]	

Table 2: Cellular Activity of RIPK3 Inhibitors

Compound	Cell Line	Assay	Effect	Key Findings	Reference
GSK840	Human HT-29	TNF-induced Necroptosis	Inhibition	Blocks necroptosis in a concentration-dependent manner. Active in human cells but not mouse cells.	[6][9]
GSK872	Human HT-29, Mouse L929	TNF-induced Necroptosis	Inhibition	Blocks necroptosis in both human and mouse cells.	[9]
Zharp-99	Human HT-29, Mouse MEFs	TNF-induced Necroptosis	Inhibition	Potently inhibits necroptosis in human, mouse, and rat cells.	[1][8]

Note: A common characteristic of these RIPK3 inhibitors is the induction of apoptosis at concentrations higher than those required for necroptosis inhibition. This on-target toxicity is thought to be mediated by a conformational change in RIPK3 that facilitates the recruitment of RIPK1 and activation of caspase-8.[8][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of **GSK840** and other RIPK3 inhibitors.

In Vitro RIPK3 Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK3 by measuring the amount of ADP produced during the phosphorylation of a substrate.

Materials:

- Recombinant human RIPK3 (e.g., BPS Bioscience, #79497)[[11](#)]
- Myelin Basic Protein (MBP) substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[[11](#)]
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/ml BSA, 50 µM DTT)[[11](#)]
- Test compounds (e.g., **GSK840**)

Procedure:

- Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
- In a 384-well plate, add the test compound, recombinant RIPK3, and MBP substrate to the Kinase Assay Buffer.
- Initiate the kinase reaction by adding ATP (e.g., 25 µM final concentration).[[11](#)]
- Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[[12](#)]
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[[12](#)]
- Measure the luminescence using a plate reader.

- Calculate the IC₅₀ value of the test compound by plotting the luminescence signal against the compound concentration.

Cellular Necroptosis Assay (TNF-induced in HT-29 cells)

This assay assesses the ability of a compound to inhibit necroptosis induced by a combination of TNF- α , a SMAC mimetic, and a pan-caspase inhibitor.

Materials:

- HT-29 human colon adenocarcinoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Human TNF- α (e.g., 20 ng/mL)[[13](#)]
- SMAC mimetic (e.g., LCL161 at 100 nM or Birinapant)[[14](#)]
- Pan-caspase inhibitor (e.g., z-VAD-FMK at 20 μ M)[[13](#)][[15](#)]
- Test compounds (e.g., **GSK840**)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

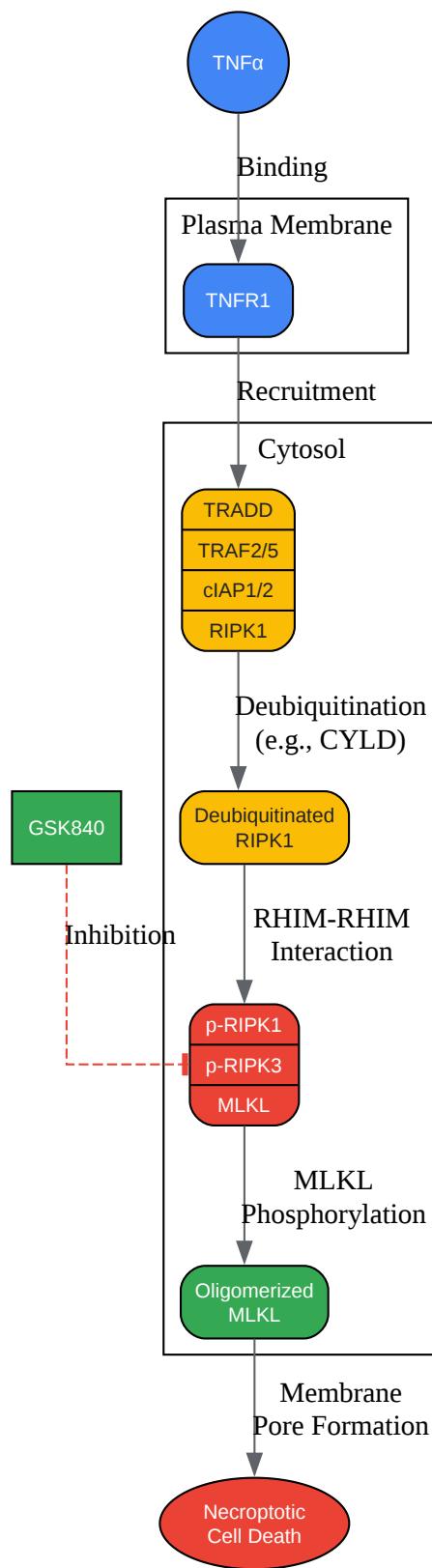
Procedure:

- Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[[16](#)]
- Induce necroptosis by adding a cocktail of TNF- α , SMAC mimetic, and z-VAD-FMK to the cell culture medium.
- Incubate the cells for a specified period (e.g., 6-24 hours).[[13](#)]
- Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

- Determine the EC50 value of the test compound by plotting cell viability against the compound concentration.
- As a control for necroptosis-specific inhibition, include a condition with a known necroptosis inhibitor like Necrostatin-1 (a RIPK1 inhibitor) to confirm the cell death pathway.[\[15\]](#)

Visualizations

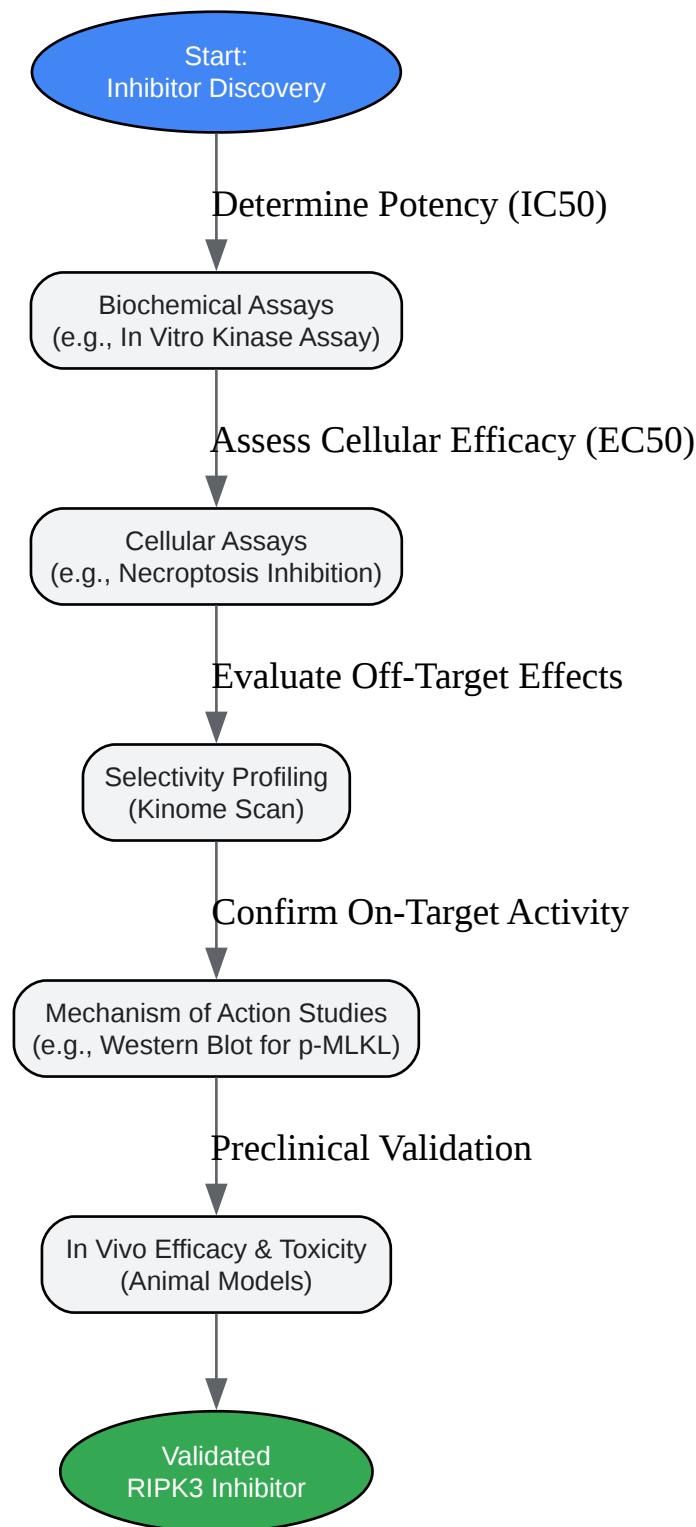
RIPK3 Signaling Pathway in Necroptosis



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Caption: The RIPK3 signaling pathway leading to necroptosis.

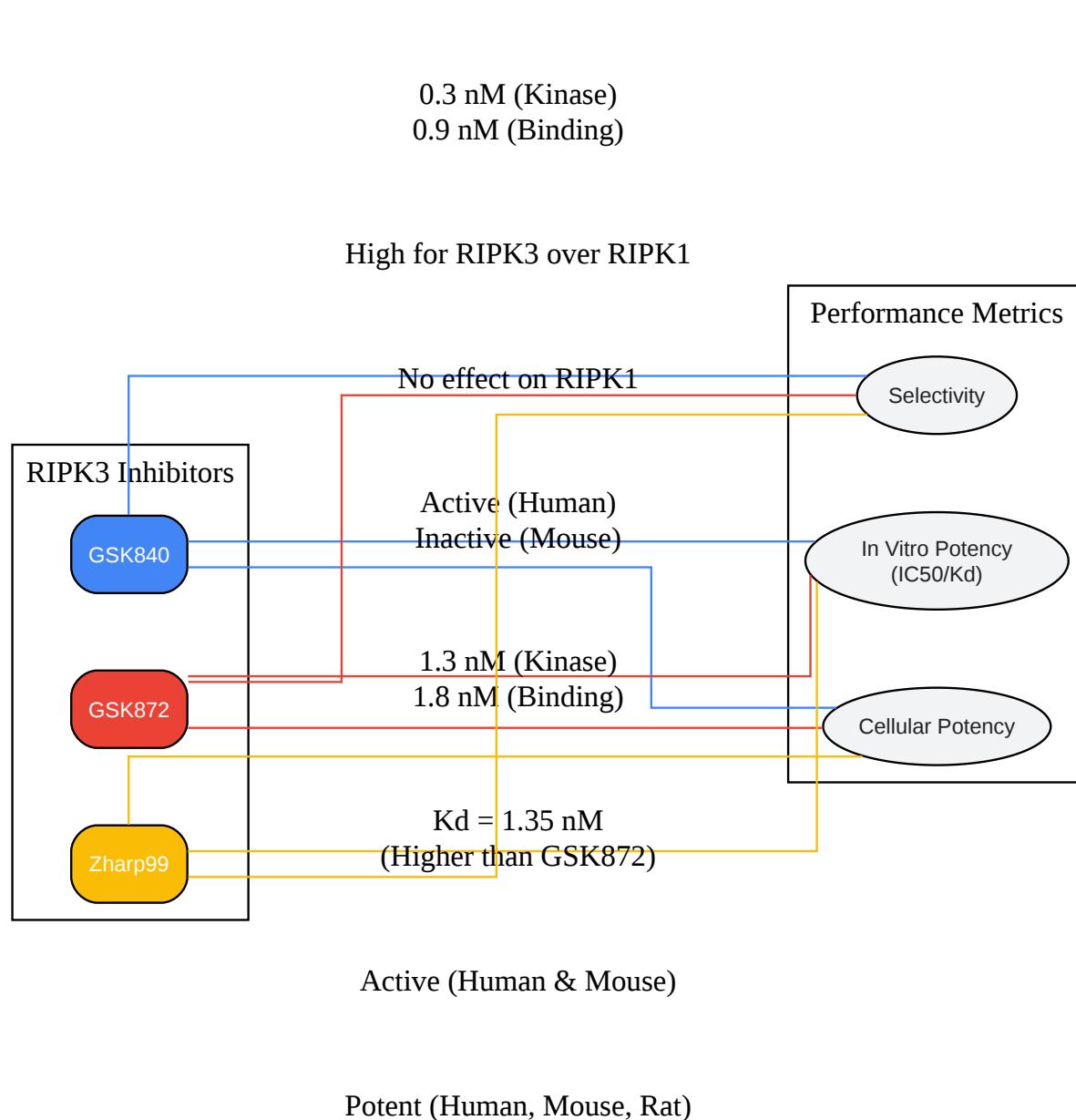
Experimental Workflow for Validating a RIPK3 Inhibitor



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Caption: A generalized workflow for the preclinical validation of a kinase inhibitor.

Comparative Performance of RIPK3 Inhibitors



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Caption: A comparative overview of key performance metrics for selected RIPK3 inhibitors.

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- To cite this document: BenchChem. [Validating GSK840 as a Potent and Selective RIPK3 Inhibitor: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2398511#validating-gsk840-inhibition-of-ripk3>

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